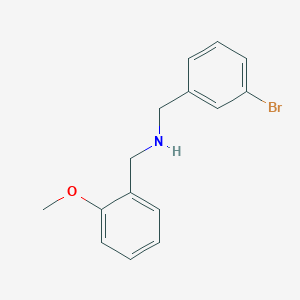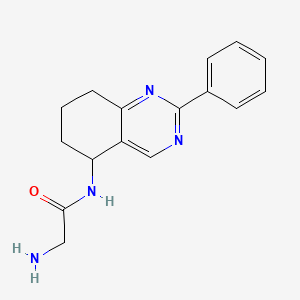
1-(2-fluorophenyl)-2-(pyrrolidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the beta-carboline family, which are known for their wide range of biological activities and presence in various natural sources. Beta-carbolines are heterocyclic organic compounds with a tricyclic indole core structure, often modified with various functional groups that can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of related beta-carboline derivatives often involves multicomponent reactions, providing a straightforward approach to these complex molecules. For instance, the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one involves the reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, indicating a method that could be adapted for the target compound (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds showcases a planar configuration with significant supermolecular interactions, such as π-π interactions and hydrogen bonding, which are crucial for the stability and reactivity of these molecules (Sharma et al., 2013). These structural features are vital for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions and Properties
Beta-carboline derivatives undergo various chemical reactions, including electrophilic fluorination and palladium-catalyzed reactions, which are relevant for the modification and functionalization of these compounds (Eskola et al., 2002). These reactions allow for the introduction of diverse functional groups, expanding the chemical and biological utility of the beta-carboline scaffold.
properties
IUPAC Name |
1-[1-(2-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c24-19-9-3-1-8-18(19)23-22-17(16-7-2-4-10-20(16)25-22)11-14-27(23)21(28)15-26-12-5-6-13-26/h1-4,7-10,23,25H,5-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGPNEKWAPFJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCC3=C(C2C4=CC=CC=C4F)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]methyl}phenyl)ethanone](/img/structure/B5634564.png)
![2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634569.png)
![1-(cyclopentylcarbonyl)-N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5634571.png)
![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]pyrazine](/img/structure/B5634575.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B5634588.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)
![3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5634604.png)


![1-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)azetidin-3-ol](/img/structure/B5634651.png)
![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5634669.png)